molecular formula C12H18BrN3O B10957664 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B10957664
M. Wt: 300.19 g/mol
InChI Key: BTKTWWUMUDDHQO-UHFFFAOYSA-N
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Description

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 1-(1-pyrrolidinyl)-1-propanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1-pyrrolidinyl)-1-propanone
  • 3-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1-pyrrolidinyl)-1-propanone

Uniqueness

The presence of the bromo group at the 4-position of the pyrazole ring in 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H18BrN3O/c1-9-12(13)10(2)16(14-9)8-5-11(17)15-6-3-4-7-15/h3-8H2,1-2H3

InChI Key

BTKTWWUMUDDHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCCC2)C)Br

Origin of Product

United States

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